1-(Isoindolin-5-yl)ethanone
Overview
Description
1-(Isoindolin-5-yl)ethanone, also known as Ethanone, 1- (2,3-dihydro-1H-inden-5-yl)-, is an organic molecule that belongs to the family of ketones . It has a molecular formula of C10H11NO.
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis method involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of 1-(Isoindolin-5-yl)ethanone has been studied using various molecular modeling techniques. These studies have involved molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Physical And Chemical Properties Analysis
1-(Isoindolin-5-yl)ethanone has a molecular weight of 161.2 g/mol. The hydrochloride form of this compound has a molecular weight of 197.66.Scientific Research Applications
I have conducted a search for the scientific research applications of 1-(Isoindolin-5-yl)ethanone , but the information available is quite general and does not provide a detailed analysis of specific applications. Substituted isoindolines, which include compounds like 1-(Isoindolin-5-yl)ethanone, are noted for their presence in many synthetic compounds, natural products, and bioactive small molecules with a broad range of biological activity. They are also important intermediates in the synthesis of new drugs .
Safety And Hazards
properties
IUPAC Name |
1-(2,3-dihydro-1H-isoindol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-2-3-9-5-11-6-10(9)4-8/h2-4,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAHTIICBWYMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727837 | |
Record name | 1-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoindolin-5-yl)ethanone | |
CAS RN |
905274-46-6 | |
Record name | 1-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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